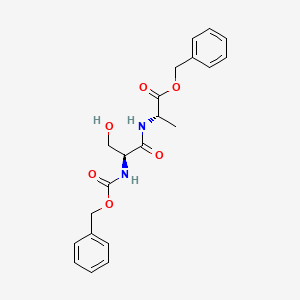

Carbobenzyloxy-L-seryl-L-alanine benzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

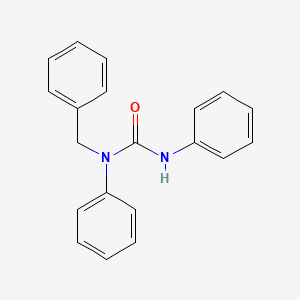

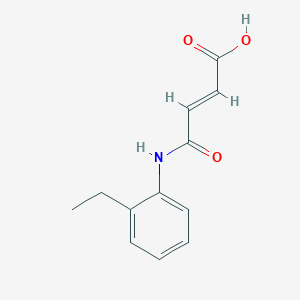

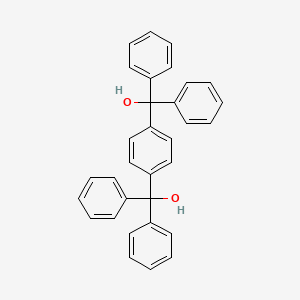

Carbobenzyloxy-L-seryl-L-alanin-benzylester ist eine synthetische Verbindung mit der Summenformel C21H24N2O6 und einem Molekulargewicht von 400,435 g/mol . Es wird häufig in der Peptidsynthese verwendet und dient als geschützte Form des Dipeptids L-Seryl-L-Alanin. Die Verbindung zeichnet sich durch das Vorhandensein einer Carbobenzyloxy-(Cbz)-Schutzgruppe aus, die zum Schutz der Aminogruppe während chemischer Reaktionen verwendet wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carbobenzyloxy-L-seryl-L-alanin-benzylester umfasst typischerweise die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von L-Serin wird mit der Carbobenzyloxy-(Cbz)-Gruppe geschützt.

Kupplungsreaktion: Das geschützte L-Serin wird dann mit L-Alanin-benzylester unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) gekoppelt.

Reinigung: Das Endprodukt wird durch Techniken wie Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Carbobenzyloxy-L-seryl-L-alanin-benzylester ähneln der Synthese im Labormaßstab, sind jedoch für die Produktion im größeren Maßstab optimiert. Dazu gehört die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Carbobenzyloxy-L-seryl-L-alanin-benzylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Entschützung: Die Carbobenzyloxy-(Cbz)-Gruppe kann durch Hydrierung in Gegenwart eines Palladiumkatalysators entfernt werden.

Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.

Kupplungsreaktionen: Die Verbindung kann an weiteren Peptidkupplungsreaktionen teilnehmen, um längere Peptidketten zu bilden.

Häufige Reagenzien und Bedingungen

Hydrierung: Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid).

Kupplungsreagenzien: Dicyclohexylcarbodiimid (DCC), N,N'-Diisopropylcarbodiimid (DIC), N-Methylmorpholin (NMM).

Hauptsächlich gebildete Produkte

Entschützung: L-Seryl-L-Alanin.

Hydrolyse: L-Seryl-L-Alanin und Benzylalkohol.

Kupplungsreaktionen: Längere Peptidketten.

Wissenschaftliche Forschungsanwendungen

Carbobenzyloxy-L-seryl-L-alanin-benzylester hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Peptidsynthese: Es wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

Biologische Studien: Die Verbindung wird in Studien verwendet, die Enzym-Substrat-Interaktionen und Proteinfaltung betreffen.

Medizinische Chemie: Es wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika eingesetzt.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Carbobenzyloxy-L-seryl-L-alanin-benzylester beinhaltet hauptsächlich seine Rolle als geschütztes Dipeptid in der Peptidsynthese. Die Carbobenzyloxy-(Cbz)-Gruppe schützt die Aminogruppe während chemischer Reaktionen und verhindert unerwünschte Nebenreaktionen. Die Esterbindung ermöglicht die einfache Einarbeitung in Peptidketten und kann hydrolysiert werden, um die freie Carbonsäure freizusetzen .

Analyse Chemischer Reaktionen

Types of Reactions

Carbobenzyloxy-L-seryl-L-alanine benzyl ester undergoes various chemical reactions, including:

Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).

Major Products Formed

Deprotection: L-seryl-L-alanine.

Hydrolysis: L-seryl-L-alanine and benzyl alcohol.

Coupling Reactions: Longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Carbobenzyloxy-L-seryl-L-alanine benzyl ester has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbobenzyloxy-L-seryl-L-alanine benzyl ester primarily involves its role as a protected dipeptide in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester bond allows for easy incorporation into peptide chains and can be hydrolyzed to release the free carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbobenzyloxy-L-alanyl-L-alanin-benzylester: Ähnliche Struktur, aber mit Alanin anstelle von Serin.

Carbobenzyloxy-L-isoleucyl-L-alanin-benzylester: Enthält Isoleucin anstelle von Serin.

Carbobenzyloxy-beta-alanyl-L-alanin-benzylester: Enthält Beta-Alanin anstelle von Serin.

Einzigartigkeit

Carbobenzyloxy-L-seryl-L-alanin-benzylester ist einzigartig aufgrund des Vorhandenseins des Serinrests, der eine Hydroxylgruppe in die Peptidkette einführt. Diese Hydroxylgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Eigenschaften und die Reaktivität des Peptids beeinflusst .

Eigenschaften

CAS-Nummer |

6402-95-5 |

|---|---|

Molekularformel |

C21H24N2O6 |

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

benzyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C21H24N2O6/c1-15(20(26)28-13-16-8-4-2-5-9-16)22-19(25)18(12-24)23-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t15-,18-/m0/s1 |

InChI-Schlüssel |

ICHQDJFVLNIGLT-YJBOKZPZSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)